7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound belonging to the class of benzodioxines It is characterized by its unique structure, which includes a benzene ring fused to a dioxine ring, and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzodioxine core. One common approach is the cyclization of 1,2-ethanediol derivatives with aromatic compounds under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, optimizing reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of halogenated derivatives or esters.
Scientific Research Applications
Chemistry: In chemistry, 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the manufacture of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1,4-Benzodioxine-2-carboxylic acid: This compound is structurally similar but lacks the ethyl group at the 7-position.
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid: This compound has a similar core structure but different substituents.
Uniqueness: 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-7-5-9-10(15-4-3-14-9)6-8(7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNRVRNIXIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=O)O)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.